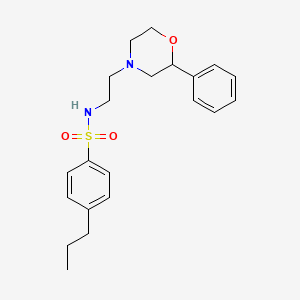

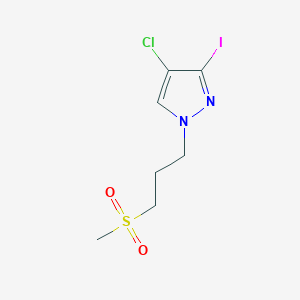

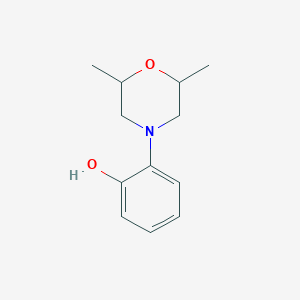

![molecular formula C6H9NO2 B2746903 6-Oxa-2-azabicyclo[3.2.1]octan-7-one CAS No. 6714-41-6](/img/structure/B2746903.png)

6-Oxa-2-azabicyclo[3.2.1]octan-7-one

説明

“6-Oxa-2-azabicyclo[3.2.1]octan-7-one” is a chemical compound with the CAS Number: 6714-41-6 . It has a molecular weight of 127.14 . The IUPAC name for this compound is (1R,5S)-6-oxa-2-azabicyclo[3.2.1]octan-7-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO2/c8-6-5-3-4(9-6)1-2-7-5/h4-5,7H,1-3H2 . This indicates that the compound contains 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .科学的研究の応用

Drug Discovery and Medicinal Chemistry

The 2-azabicyclo[3.2.1]octane scaffold, to which 6-oxa-2-azabicyclo[3.2.1]octan-7-one belongs, holds significant promise in drug discovery. Researchers have utilized this core as a key synthetic intermediate in the total synthesis of various target molecules. Its nitrogen-containing heterocyclic structure contributes to its bioactivity, making it an attractive scaffold for developing novel pharmaceutical agents .

Synthetic Intermediates in Total Synthesis

The compound serves as a valuable synthetic intermediate in the total synthesis of complex organic molecules. Its unique bicyclic architecture presents both challenges and opportunities for chemists. By incorporating 6-oxa-2-azabicyclo[3.2.1]octan-7-one, researchers can access diverse chemical space and create intricate molecular structures .

Photochemical Transformations

Researchers have explored the valorization of biomass-derived compounds through photochemical reactions. 6-Oxa-2-azabicyclo[3.2.1]octan-7-one participates in these transformations, offering potential applications in sustainable chemistry and green synthesis .

Photocatalysis and Photochemistry

The compound’s photochemical properties have attracted interest. Investigating its behavior under light irradiation can lead to novel synthetic methodologies and applications in areas such as photocatalysis and photoredox chemistry .

Structural Studies and Crystallography

Crystallographic studies have revealed the precise arrangement of atoms in 6-oxa-2-azabicyclo[3.2.1]octan-7-one and related derivatives. Understanding its crystal structures aids in predicting reactivity, stability, and interactions with other molecules .

Functional Group Transformations

Researchers have explored functional group modifications using 6-oxa-2-azabicyclo[3.2.1]octan-7-one as a starting point. Reactions such as tosyl removal and acylation have been investigated, leading to the synthesis of diverse bicyclic compounds .

Safety and Hazards

特性

IUPAC Name |

6-oxa-2-azabicyclo[3.2.1]octan-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6-5-3-4(9-6)1-2-7-5/h4-5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSZLJIGOXYLPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC1OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxa-2-azabicyclo[3.2.1]octan-7-one | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

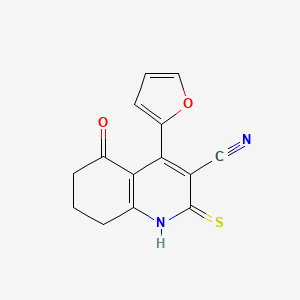

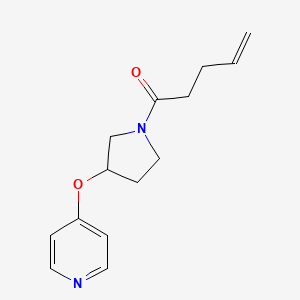

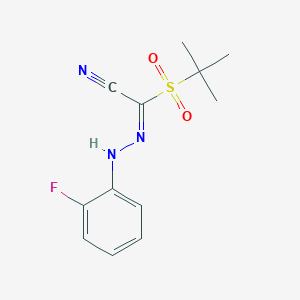

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2746821.png)

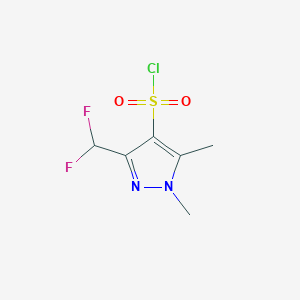

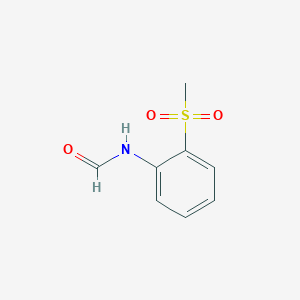

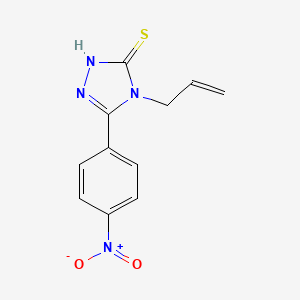

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide](/img/structure/B2746826.png)

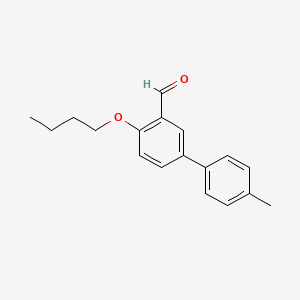

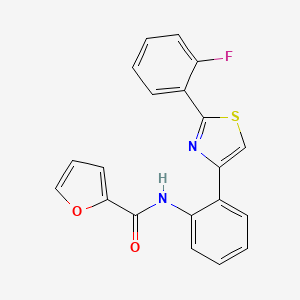

![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)